molecular formula C22H17N3O2S B2575885 N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 888413-31-8

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B2575885
CAS No.: 888413-31-8
M. Wt: 387.46
InChI Key: IAUOPCHQKQEFFK-UHFFFAOYSA-N
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Description

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound that features a thiophene ring, a quinoline moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds This method involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis to form the thiophene-quinoline core structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide is unique due to the combination of its thiophene and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c1-23-20(26)16-11-12-28-22(16)25-21(27)17-13-19(14-7-3-2-4-8-14)24-18-10-6-5-9-15(17)18/h2-13H,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUOPCHQKQEFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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